Methyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the isoxazole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized using acetic anhydride to yield the isoxazole ring. The final step involves esterification with methanol to produce the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed:
Oxidation: 5-(4-Ethoxyphenyl)isoxazole-3-carboxylic acid.
Reduction: Methyl 5-(4-Ethoxyphenyl)isoxazole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The ethoxyphenyl group enhances its binding affinity and specificity. The compound may inhibit or activate pathways involved in inflammation, microbial growth, or other biological processes .
Comparison with Similar Compounds
- Methyl 5-(4-Methoxyphenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Fluorophenyl)isoxazole-3-carboxylate
- Methyl 5-(4-Chlorophenyl)isoxazole-3-carboxylate
Comparison: Methyl 5-(4-Ethoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, fluoro, and chloro analogs, the ethoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-17-10-6-4-9(5-7-10)12-8-11(14-18-12)13(15)16-2/h4-8H,3H2,1-2H3 |
InChI Key |
MORLWEAPNHAIJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC |
Origin of Product |
United States |
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